molecular formula C13H14N2 B7780450 4-[3-(Pyridin-2-yl)propyl]pyridine

4-[3-(Pyridin-2-yl)propyl]pyridine

Cat. No.: B7780450
M. Wt: 198.26 g/mol
InChI Key: BXWJUORVYMIJPC-UHFFFAOYSA-N
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Description

4-[3-(Pyridin-2-yl)propyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of two pyridine rings connected by a three-carbon propyl chain, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Pyridin-2-yl)propyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with 3-pyridylpropylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Another method involves the use of Grignard reagents. In this approach, 2-pyridylmagnesium bromide is reacted with 3-bromopropylpyridine in an inert atmosphere to form the desired product. This reaction is usually conducted in anhydrous ether or tetrahydrofuran (THF) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Pyridin-2-yl)propyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in carbon tetrachloride or N-chlorosuccinimide in chloroform.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Pyridin-2-yl)propyl]pyridine is unique due to its three-carbon propyl linker, which provides flexibility and allows for diverse chemical modifications. This structural feature distinguishes it from other pyridine derivatives and enhances its utility in various applications .

Properties

IUPAC Name

2-(3-pyridin-4-ylpropyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-9-15-13(5-1)6-3-4-12-7-10-14-11-8-12/h1-2,5,7-11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWJUORVYMIJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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